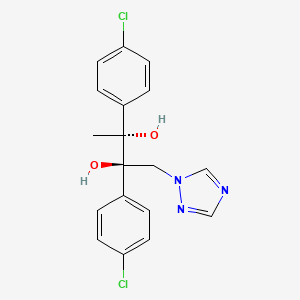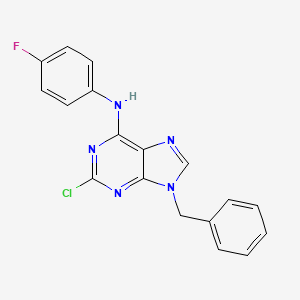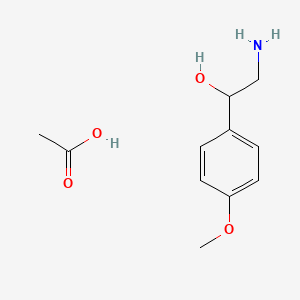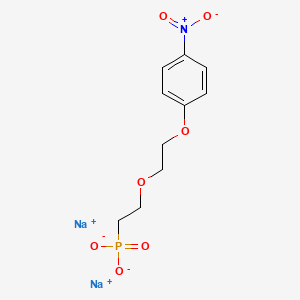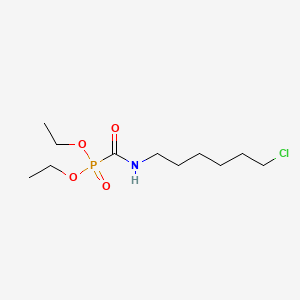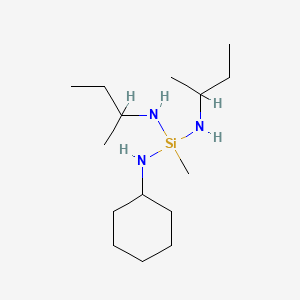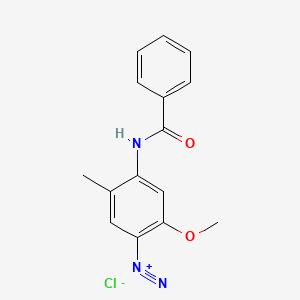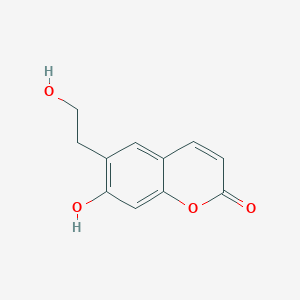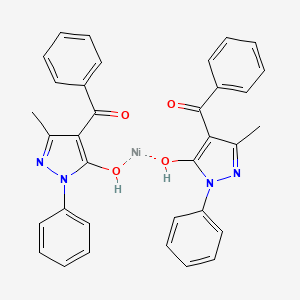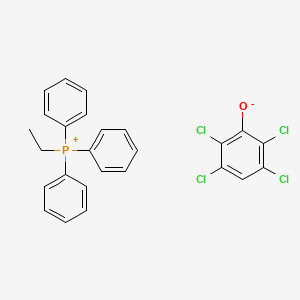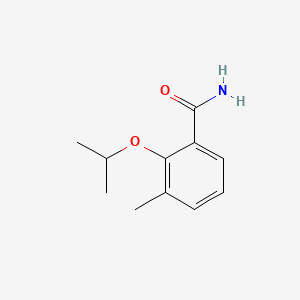
m-Toluamide, 2-isopropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Toluamide, 2-isopropoxy-: is an organic compound with the molecular formula C11H15NO2 It is a derivative of m-toluamide, where an isopropoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Toluamide, 2-isopropoxy- can be achieved through several synthetic routes. One common method involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of m-Toluamide, 2-isopropoxy- typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The final product is obtained with a purity of over 99% and a total yield of more than 79% .
Chemical Reactions Analysis
Types of Reactions: m-Toluamide, 2-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: m-Toluamide, 2-isopropoxy- is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Industry: In the industrial sector, m-Toluamide, 2-isopropoxy- can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of m-Toluamide, 2-isopropoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N-diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
m-Toluamide: The parent compound without the isopropoxy group.
2-Butoxy-m-toluamide: Another derivative with a butoxy group instead of isopropoxy.
Uniqueness: m-Toluamide, 2-isopropoxy- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical and chemical properties compared to its analogs .
Properties
CAS No. |
92147-00-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
WFLZGFARTOLXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




